4-Hydroxyoctanoic acid
Overview
Description
4-Hydroxyoctanoic acid , also known as γ-Octalactone , is an organic compound with the chemical formula C8H16O3 . It is a lactone, which means it contains a cyclic ester group. The compound is characterized by a hydroxyl group (OH) attached to the eighth carbon atom of an octanoic acid chain. Its molecular weight is approximately 160.2 g/mol .
Synthesis Analysis
The synthesis of this compound involves the ring closure of an octanoic acid derivative. One common method is the acid-catalyzed cyclization of γ-Octalactone (also known as Octano-1,4-lactone ). This reaction forms the lactone ring, resulting in the formation of this compound .
Scientific Research Applications
Biosynthesis and Biotechnological Applications
4-Hydroxyoctanoic acid has been studied for its potential in various biotechnological applications. It is considered a valuable intermediate for producing a variety of high-value bioproducts. These applications span across fields like food, cosmetics, pharmacy, and even fungicides. The biosynthesis techniques for this compound involve synthetic biology and metabolic engineering approaches, addressing the increasing demand for bioproducts (Wang et al., 2018).
Production from Polyhydroxyalkanoates
Research has been conducted on producing chiral hydroxyalkanoic acid monomers, including this compound, from polyhydroxyalkanoates (PHA). This process is significant for its applications in fine chemical, pharmaceutical, and medical industries. The research demonstrated an efficient method for production, highlighting the industrial relevance of these monomers (Ren et al., 2005).
Microbial Production and Applications
Microbial production of chiral hydroxyalkanoates, including this compound, has been extensively studied. This research provides insights into the physiological functions of these compounds and summarizes technologies for producing various hydroxyalkanoic acids. The applications of these acids are diverse, indicating a promising outlook for their use in various sectors (Chen & Wu, 2005).
Synthesis of Flavor Compounds
This compound has been involved in the synthesis of flavor compounds, such as 4-ethyloctanoic acid. The synthesis process using microwave irradiation has been researched for its efficiency and potential application in the flavor industry. This demonstrates the compound's utility in creating distinct flavor profiles (Liu et al., 2010).
Properties
IUPAC Name |
4-hydroxyoctanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-7(9)5-6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNOVONGMRDZEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415599 | |
Record name | 4-hydroxyoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7779-55-7 | |
Record name | 4-hydroxyoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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